Methyl beta-D-xylopyranoside

Carbohydrate chemistry Glycoside hydrolysis Mechanistic enzymology

Enzyme specificity studies require exact anomeric configuration. Replacements with α-anomer or glucoside analogs alter kinetics. - Preferred ground-state control for β-xylosidase catalysis (100-1200x slower than boat conformers). - Diagnostic tool: competitive inhibition of β-xylosidase vs. non-competitive for β-glucosidase. - Soluble inducer for xylanase in C. albidus - controllable alternative to insoluble xylan. - Chiral building block: validated 5-step route to C-2 modified xylopyranosides (58% yield).

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 612-05-5
Cat. No. B147805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl beta-D-xylopyranoside
CAS612-05-5
Synonymsalpha-methyl-beta-xyloside
beta-methyl-xyloside
methyl xylopyranoside
methyl xylopyranoside, (alpha-D)-isomer
methyl xylopyranoside, (beta-L)-isomer
methyl-D-xylopyranoside
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(C(CO1)O)O)O
InChIInChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1
InChIKeyZBDGHWFPLXXWRD-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl β-D-Xylopyranoside Overview


Methyl β-D-xylopyranoside (MBX, CAS 612-05-5) is a methyl glycoside derivative of the pentose sugar D-xylose, characterized by its beta-anomeric configuration and pyranose ring form. It serves as a defined small-molecule substrate for β-xylosidases and a standard inducer of xylanolytic enzyme systems in microbial cultures [1]. It is also employed as a protected chiral building block in the synthesis of modified carbohydrates [2]. Its well-defined physical properties, including a melting point of 155–158 °C and a specific optical rotation of [α]20/D -66.5 to -63.5°, confirm its identity and purity for research applications .

1 Substrate for β-xylosidase assays Competitive inhibitor profile
2 Inducer of xylanolytic enzyme systems Soluble defined inducer
3 Chiral building block for pentose synthesis Regioselective transformations

Why Methyl β-D-Xylopyranoside Cannot Be Substituted


The selection of a glycoside substrate or inducer is not interchangeable across anomers or sugar classes. The anomeric configuration (α vs. β) and the specific sugar residue (xylose vs. glucose) dictate the compound's interaction with enzymes, its chemical stability, and its conformational behavior in solution. Replacing methyl β-D-xylopyranoside with its α-anomer or a glucopyranoside analog will lead to fundamentally different enzymatic kinetics, inhibitory profiles, and synthetic outcomes. The following evidence demonstrates these quantifiable differences, establishing why MBX is a specific, non-substitutable tool for defined research applications [1].

Anomer

α-anomer differs in solution conformation and enzyme recognition; conformational profile may not transfer.

Sugar class

Glucopyranoside analogs invert inhibition mode, altering active-site ligand behavior.

Analog

5-thio analog shows 18.5-fold faster hydrolysis; stability context may shift baseline data.

Differentiating Evidence for Methyl β-D-Xylopyranoside


Hydrolytic Stability vs. 5-Thio Analog

Methyl β-D-xylopyranoside exhibits significantly greater hydrolytic stability than its sulfur-containing analog, methyl 5-thio-β-D-xylopyranoside. In acid-catalyzed hydrolysis, the 5-thio derivative hydrolyzes 18.5 times faster, a difference attributed to the enhanced stabilization of the developing carbenium ion by sulfur [1].

Hydrolytic stability
Head-to-head
18.5× slower than 5-thio analog
Stable baseline substrate for acid-catalyzed studies
Aqueous HClO₄, 80 °C; reference rate factor 1.0
Carbohydrate chemistry Glycoside hydrolysis Mechanistic enzymology

β-Xylosidase Inhibition Mode

Methyl β-D-xylopyranoside acts as a competitive inhibitor of β-xylosidase activity (Ki unspecified in available data), indicating that it binds specifically to the enzyme's active site. In contrast, its effect on β-glucosidase activity is non-competitive, demonstrating that its inhibitory profile is enzyme-specific and not general. Conversely, methyl β-D-glucopyranoside shows the opposite pattern: it competitively inhibits β-glucosidase but non-competitively inhibits β-xylosidase [1].

Inhibition mode
Head-to-head
MBX: competitive for β-xylosidase
MBG: non-competitive for β-xylosidase
Specific active-site ligand for xylosidase characterization
Chaetomium trilaterale enzyme assays
Enzymology Glycoside hydrolases Enzyme kinetics

Conformational Flexibility of β-Anomer

1H NMR studies of acetylated methyl xylopyranosides reveal a key conformational difference between anomers. While the α-anomer exists exclusively in the standard 4C1 chair conformation, the β-anomer exhibits a measurable population of the alternative 1C4 chair, particularly when the OH-3 group is not acetylated [1].

Conformation
Head-to-head
β: mixed ⁴C₁/¹C₄ chairs
α: exclusively ⁴C₁
Flexible conformation influences recognition and reactivity
¹H NMR of partially acetylated derivatives
Structural biology NMR spectroscopy Carbohydrate conformation

Synthetic Transformation Utility

Methyl β-D-xylopyranoside serves as an effective starting material for the synthesis of complex carbohydrate derivatives. A chemoenzymatic route from MBX to methyl 4-O-benzyl-2,3-anhydro-β-D-lyxopyranoside, a key intermediate, proceeds in five steps with an overall yield of 58% [1]. This efficiency is enabled by the regioselective enzymatic acetylation and deacetylation catalyzed by lipase PS, which leverages the specific hydroxyl group arrangement of the xylopyranoside scaffold [1].

Synthetic utility
Class-level
58% overall yield (5 steps)
Chiral pool starting material for modified pentoses
Chemoenzymatic route; regioselective lipase steps
Synthetic chemistry Protecting group chemistry Carbohydrate synthesis

Reactivity Compared to Locked Conformers

The intrinsic chemical reactivity of methyl β-D-xylopyranoside is defined by its ground-state chair conformation. When xyloside analogs are conformationally locked into a reactive 2,5B boat conformation (mimicking the enzymatic transition state), their hydrolysis rate is accelerated by a factor of 100 to 1200 compared to MBX [1]. This establishes MBX as the standard, low-reactivity reference point against which catalytic and conformational effects are measured.

Reactivity baseline
Head-to-head
100–1200× slower than locked boat conformers
Ground-state control for transition-state stabilization studies
Hydrolysis of synthetic xyloside analogues
Glycosidase mechanism Transition state analogs Conformational analysis

β-Xylanase Induction Efficacy

In cultures of the yeast Cryptococcus albidus, methyl β-D-xylopyranoside is identified as one of the most effective inducers of extracellular β-xylanase (EC 3.2.1.8) production, alongside xylobiose [1]. This specific induction property is not shared by all glycosides; the enzyme system is tuned to recognize the β-D-xylopyranoside moiety, making MBX a critical tool for optimizing xylanase yields in fermentation processes [1].

Induction efficacy
Class-level
Reported among most effective inducers
Defined soluble inducer for xylanase production
Cryptococcus albidus cultures; alongside xylobiose
Microbial biotechnology Enzyme induction Xylanase production

Methyl β-D-Xylopyranoside Applications


Baseline Substrate for Hydrolysis Studies

MBX is the preferred reference compound for quantifying the catalytic power of enzymes and synthetic catalysts that distort the xylopyranose ring. Its established low reactivity (100-1200 times slower than locked boat conformers) makes it an ideal 'ground-state' control for measuring rate enhancements in experiments designed to probe transition-state stabilization [1].

β-Xylosidase Characterization Probe

Use MBX for kinetic studies of β-xylosidases where enzyme specificity must be unambiguously established. Its competitive inhibition of β-xylosidase (vs. non-competitive for β-glucosidase) allows it to serve as a diagnostic tool for active-site mapping and for distinguishing xylosidase activity from contaminating glucosidase activities in crude enzyme preparations [2].

Defined Inducer for Xylanase Production

In fermentation processes aiming to maximize xylanase yields (e.g., for biomass degradation), MBX can be used as a soluble, chemically defined inducer. Its proven efficacy in inducing extracellular β-xylanase in Cryptococcus albidus offers a more controllable alternative to insoluble, heterogeneous substrates like xylan or sugarcane bagasse, facilitating process optimization and scale-up [3].

Chiral Starting Material for Pentose Synthesis

MBX is a validated chiral pool starting material for the multi-step synthesis of complex pentose derivatives. Its documented use in achieving a 58% overall yield for a 5-step route to methyl 4-O-benzyl-2,3-anhydro-β-D-lyxopyranoside demonstrates its synthetic utility for preparing C-2 modified xylopyranosides, valuable intermediates for further functionalization [4].

Application
Selection Property
Validation Focus
Ground-state hydrolysis reference
Low intrinsic reactivity
Rate-enhancement quantification
β-Xylosidase active-site mapping
Competitive inhibition profile
Enzyme specificity differentiation
Xylanase induction in fermentation
Soluble defined inducer
Induction efficiency optimization
Modified pentose synthesis
Regioselective functionalization
Synthetic yield and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl beta-D-xylopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.